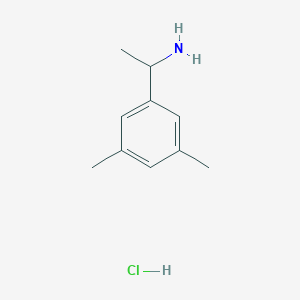
2-(7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring. Common reagents include ortho-aminophenols and carboxylic acids or their derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Acylation with 3,4-Difluoroaniline: The final step involves the acylation of the benzoxazinone core with 3,4-difluoroaniline to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the benzoxazinone ring.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicine, derivatives of benzoxazinones have been investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(4-fluorophenyl)acetamide
Uniqueness
The presence of the tert-butyl group and the difluorophenyl moiety in 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide distinguishes it from other similar compounds. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for various applications.
Propiedades
Fórmula molecular |
C20H20F2N2O3 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
2-(7-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H20F2N2O3/c1-20(2,3)12-4-7-16-17(8-12)27-11-19(26)24(16)10-18(25)23-13-5-6-14(21)15(22)9-13/h4-9H,10-11H2,1-3H3,(H,23,25) |
Clave InChI |
JYJFRXXWKSXXAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


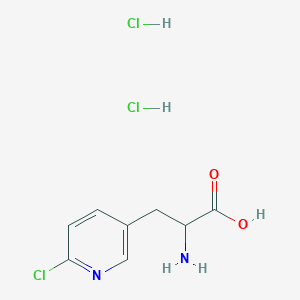
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502166.png)
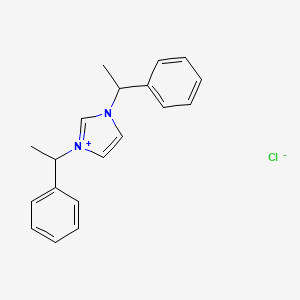
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502180.png)

![Ethyl 3-{[(2-bromophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12502201.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
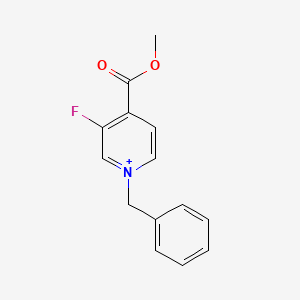
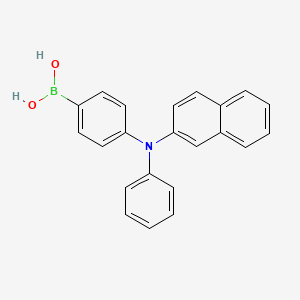
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid](/img/structure/B12502226.png)
![Propyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502235.png)
